molecular formula C9H10BrN3OS B279819 2-(4-BROMOBENZOYL)-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE

2-(4-BROMOBENZOYL)-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B279819
M. Wt: 288.17 g/mol
InChI Key: RTXOCKJMRMTVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-BROMOBENZOYL)-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a bromobenzoyl group attached to a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOBENZOYL)-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 4-bromobenzoyl chloride with N-methylhydrazinecarbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOBENZOYL)-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-BROMOBENZOYL)-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to exert its effects by binding to enzymes and proteins, thereby inhibiting their activity. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis, leading to cell death . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorobenzoyl)-N-methylhydrazinecarbothioamide
  • 2-(4-fluorobenzoyl)-N-methylhydrazinecarbothioamide
  • 2-(4-methylbenzoyl)-N-methylhydrazinecarbothioamide

Uniqueness

Compared to similar compounds, 2-(4-BROMOBENZOYL)-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions and may contribute to its higher potency as an antimicrobial and anticancer agent .

Properties

Molecular Formula

C9H10BrN3OS

Molecular Weight

288.17 g/mol

IUPAC Name

1-[(4-bromobenzoyl)amino]-3-methylthiourea

InChI

InChI=1S/C9H10BrN3OS/c1-11-9(15)13-12-8(14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,14)(H2,11,13,15)

InChI Key

RTXOCKJMRMTVTM-UHFFFAOYSA-N

SMILES

CNC(=S)NNC(=O)C1=CC=C(C=C1)Br

Canonical SMILES

CNC(=S)NNC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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